Cas no 122081-29-2 (Ethyl 2-(4-methylbenzoyl)aminoacetate)
Ethyl 2-(4-methylbenzoyl)aminoacetate Chemical and Physical Properties
Names and Identifiers
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- Glycine, N-(4-methylbenzoyl)-, ethyl ester
- ethyl 2-[(4-methylbenzoyl)amino]acetate
- HMS2282F24
- N-p-Toluoyl-glycin-aethylester
- N-p-toluoyl-glycine ethyl ester
- ethyl 2-[(4-methylphenyl)formamido]acetate
- Ethyl (4-methylbenzoyl)glycinate
- ETHYL ((4-METHYLBENZOYL)AMINO)ACETATE
- CHEMBL1876775
- SCHEMBL13149442
- FT-0715968
- 122081-29-2
- CS-0457251
- MFCD00793748
- SMR000125589
- DTXSID80376992
- PQHQYXFXTGCTNZ-UHFFFAOYSA-N
- 1M-020
- MLS000540331
- 4-[(ethoxycarbonylmethyl)-aminocarbonyl]toluene
- Ethyl2-(4-methylbenzamido)acetate
- Glycine,N-(4-methylbenzoyl)-,ethyl ester
- AKOS003593121
- Ethyl 2-(4-methylbenzamido)acetate
- Ethyl 2-(4-methylbenzoyl)aminoacetate
-
- MDL: MFCD00793748
- Inchi: 1S/C12H15NO3/c1-3-16-11(14)8-13-12(15)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3,(H,13,15)
- InChI Key: PQHQYXFXTGCTNZ-UHFFFAOYSA-N
- SMILES: O(CC)C(CNC(C1C=CC(C)=CC=1)=O)=O
Computed Properties
- Exact Mass: 221.10500
- Monoisotopic Mass: 221.105193
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 245
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 55.4
Experimental Properties
- Density: 1.111
- Melting Point: 75-77°C
- Boiling Point: 381.4°Cat760mmHg
- Flash Point: 184.5°C
- Refractive Index: 1.518
- PSA: 55.40000
- LogP: 1.67880
Ethyl 2-(4-methylbenzoyl)aminoacetate Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Ethyl 2-(4-methylbenzoyl)aminoacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E177100-25mg |
Ethyl 2-[(4-methylbenzoyl)amino]acetate |
122081-29-2 | 25mg |
$ 230.00 | 2022-06-05 | ||
| TRC | E177100-50mg |
Ethyl 2-[(4-methylbenzoyl)amino]acetate |
122081-29-2 | 50mg |
$ 380.00 | 2022-06-05 | ||
| Apollo Scientific | OR32423-1g |
Ethyl 2-[(4-methylphenyl)formamido]acetate |
122081-29-2 | tech | 1g |
£1078.00 | 2025-02-19 | |
| abcr | AB158007-500 mg |
Ethyl 2-[(4-methylbenzoyl)amino]acetate, 90%; . |
122081-29-2 | 90% | 500MG |
€575.70 | 2022-06-11 | |
| abcr | AB158007-1 g |
Ethyl 2-[(4-methylbenzoyl)amino]acetate, 90%; . |
122081-29-2 | 90% | 1g |
€1,113.30 | 2022-06-11 | |
| abcr | AB158007-500mg |
Ethyl 2-[(4-methylbenzoyl)amino]acetate, 90% (Bz(4-Me)-Gly-OEt); . |
122081-29-2 | 90% | 500mg |
€678.60 | 2024-04-20 | |
| abcr | AB158007-1g |
Ethyl 2-[(4-methylbenzoyl)amino]acetate, 90% (Bz(4-Me)-Gly-OEt); . |
122081-29-2 | 90% | 1g |
€1312.80 | 2024-04-20 | |
| A2B Chem LLC | AA55164-1mg |
Ethyl 2-[(4-methylbenzoyl)amino]acetate |
122081-29-2 | >90% | 1mg |
$201.00 | 2024-04-20 | |
| A2B Chem LLC | AA55164-5mg |
Ethyl 2-[(4-methylbenzoyl)amino]acetate |
122081-29-2 | >90% | 5mg |
$214.00 | 2024-04-20 | |
| A2B Chem LLC | AA55164-10mg |
Ethyl 2-[(4-methylbenzoyl)amino]acetate |
122081-29-2 | >90% | 10mg |
$240.00 | 2024-04-20 |
Ethyl 2-(4-methylbenzoyl)aminoacetate Suppliers
Ethyl 2-(4-methylbenzoyl)aminoacetate Related Literature
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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Connor J. Taylor,Hikaru Seki,Friederike M. Dannheim,Mark J. Willis,Graeme Clemens,Brian A. Taylor,Thomas W. Chamberlain,Richard A. Bourne React. Chem. Eng., 2021,6, 1404-1411
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
Additional information on Ethyl 2-(4-methylbenzoyl)aminoacetate
Ethyl 2-(4-methylbenzoyl)aminoacetate (CAS No: 122081-29-2) - A Comprehensive Review in Modern Chemical Biology
Ethyl 2-(4-methylbenzoyl)aminoacetate, identified by its chemical abstracts service number CAS No: 122081-29-2, is a compound of significant interest in the field of chemical biology and pharmaceutical research. This compound, featuring a unique structural motif comprising an ethyl ester group, a (4-methylbenzoyl)amino moiety, and an aminoacetate backbone, has garnered attention due to its potential applications in drug discovery and synthetic chemistry.
The molecular structure of Ethyl 2-(4-methylbenzoyl)aminoacetate can be described as a sophisticated blend of aromatic and aliphatic components. The presence of the 4-methylbenzoyl group introduces a phenyl ring with a methyl substituent, which is known to influence electronic properties and interactions with biological targets. Meanwhile, the aminoacetate part provides a polar and chiral center, making this compound a versatile intermediate in the synthesis of more complex molecules.
In recent years, there has been growing interest in the development of novel compounds that can modulate biological pathways through precise targeting. Ethyl 2-(4-methylbenzoyl)aminoacetate has been explored in several research studies for its potential role in inhibiting key enzymes involved in inflammatory responses. Its structural features suggest that it may interact with proteins in a manner that could lead to therapeutic effects.
One of the most compelling aspects of Ethyl 2-(4-methylbenzoyl)aminoacetate is its potential as a scaffold for drug design. The combination of an aromatic ring and an amino group provides multiple sites for functionalization, allowing chemists to tailor the compound's properties for specific applications. For instance, modifications to the ethyl ester group could enhance solubility or metabolic stability, while alterations to the aminoacetate moiety might improve binding affinity to biological targets.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of Ethyl 2-(4-methylbenzoyl)aminoacetate with greater accuracy. Molecular docking studies have shown that this compound can bind to various protein targets, including those involved in cancer metabolism and neurodegenerative diseases. These findings have opened up new avenues for investigating its potential therapeutic applications.
The synthesis of Ethyl 2-(4-methylbenzoyl)aminoacetate involves multi-step organic reactions that highlight the compound's synthetic utility. The process typically begins with the condensation of ethyl acetoacetate with an appropriate amine derivative, followed by functional group transformations to introduce the (4-methylbenzoyl) group. This synthetic route underscores the compound's role as a building block in medicinal chemistry.
In addition to its pharmacological potential, Ethyl 2-(4-methylbenzoyl)aminoacetate has been studied for its role in materials science. Its unique structural properties make it a candidate for developing novel polymers and coatings with enhanced mechanical and thermal properties. The presence of both polar and non-polar regions in its structure allows for interesting intermolecular interactions, which could be exploited in advanced material design.
The chemical reactivity of Ethyl 2-(4-methylbenzoyl)aminoacetate also makes it valuable in synthetic organic chemistry. It can undergo various transformations, such as nucleophilic additions and eliminations, which are crucial for constructing more complex molecules. These reactions underscore the compound's versatility as a synthetic intermediate.
As research continues to evolve, Ethyl 2-(4-methylbenzoyl)aminoacetate is expected to play an increasingly important role in both academic and industrial settings. Its unique structural features and broad applicability make it a promising candidate for future drug development and material innovation. The ongoing exploration of its biological activities and synthetic possibilities ensures that this compound will remain at the forefront of chemical biology research.
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